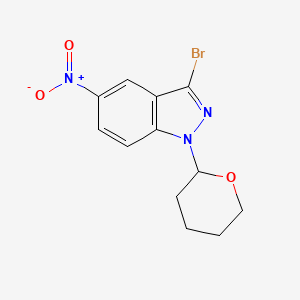
1-(3-Chlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(3-Chlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves complex organic reactions that yield a variety of structures with potential biological activities. One method includes the Michael addition of secondary amine to an α, β-unsaturated carbonyl compound, forming intricate molecules with potential pharmacological applications (Fatma et al., 2017). Another approach utilizes three-component reactions involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile, leading to diverse 1-(isoquinolin-1-yl)ureas under mild conditions (Ye, Wang, & Wu, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds is often studied using X-ray crystallography and density functional theory (DFT) methods. These studies reveal intricate details about molecular geometry, electrostatic potential, and vibrational analyses. X-ray studies confirm intermolecular interactions, such as C-H⋯O and C-H⋯Cl, contributing to the molecule's stability and reactivity (Fatma et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds like 1-(3-Chlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea highlight their reactivity and potential for further functionalization. For instance, the Pictet-Spengler reaction is used to synthesize tetrahydroisoquinoline derivatives, showcasing their versatility in forming complex heterocyclic structures with potential for biological activity (Diness, Beyer, & Meldal, 2006).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure, solubility, and melting points, are crucial for understanding their behavior in various environments. While specific data on 1-(3-Chlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea are scarce, related molecules exhibit diverse physical characteristics determined by their molecular structure and intermolecular interactions, as seen in X-ray crystallographic studies (Mague et al., 2017).
Applications De Recherche Scientifique
Synthesis and Evaluation of Antimicrobial Activities
New derivatives of quinazolinones and oxazolyl chloroquinazolinones have been synthesized and evaluated for their antimicrobial properties. Compounds such as 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones showed good antimicrobial activity against standard drugs, indicating their potential in developing new antimicrobial agents (Patel & Shaikh, 2011).
Electro-Fenton Degradation of Antimicrobials
Research on the electro-Fenton degradation of antimicrobials such as triclosan and triclocarban, which are structurally related to the queried compound, highlights the effectiveness of electrochemical methods in degrading persistent organic pollutants. This study provides insights into the environmental remediation of hazardous compounds (Sirés et al., 2007).
Exploration of Optoelectronic and Charge Transport Properties
The structural and electronic analysis of hydroquinoline derivatives, including their optoelectronic and charge transport properties, suggests these compounds could serve as efficient multifunctional materials in electronics and photonics. This research demonstrates the potential of such derivatives in the development of new materials with desirable electronic properties (Irfan et al., 2020).
Inhibitory Effects on Tyrosinase
Isoquinoline urea/thiourea derivatives have been synthesized and their inhibitory effects on tyrosinase evaluated, showing potential for use in treatments against disorders of melanin biosynthesis. This indicates the relevance of such compounds in therapeutic applications targeting enzymatic activity (Genc et al., 2014).
Novel Synthetic Methodologies
New methodologies for constructing 3,4-dihydroisoquinolinone skeletons, key structures for isoquinoline alkaloids, have been reported. These advancements in synthetic chemistry highlight the versatility and potential applications of such compounds in creating complex molecular architectures for various research and development purposes (Mujde et al., 2011).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-21-15-7-6-14(9-11(15)5-8-16(21)22)20-17(23)19-13-4-2-3-12(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIVCOLDHKGMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)
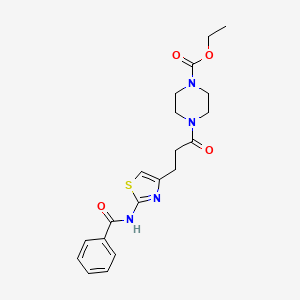
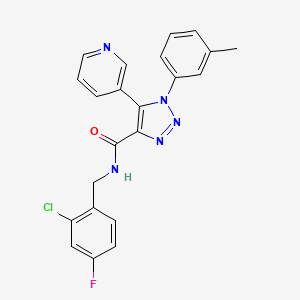
![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)
![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2490655.png)
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)
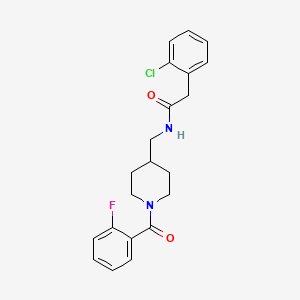
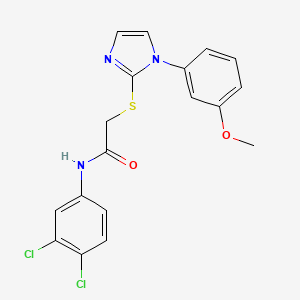
![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)

![2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2490667.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2490669.png)
